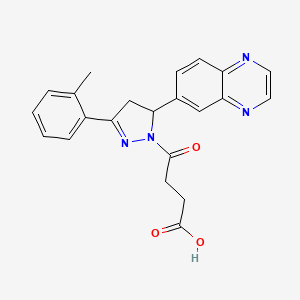

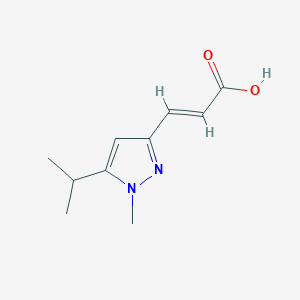

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as DPP-IV inhibitor, is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. This compound has been found to have significant therapeutic potential in the treatment of type 2 diabetes, cancer, and other diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide falls within the broader class of compounds known for their significant role in medicinal chemistry and organic synthesis. The pyrazole and pyridazine moieties, key components of this compound, are widely recognized for their versatility in drug development and organic synthesis applications.

Pyrazoles are pharmacophore structures that play a crucial role in generating biologically active compounds, highlighting their importance in combinatorial chemistry and drug design. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole-containing heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethylformamide, and hydrazine. Such methodologies enable the annexation of diverse heterocyclic nuclei to pyrazoles, enriching the chemical space of bioactive compounds (Dar & Shamsuzzaman, 2015).

Additionally, heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, demonstrate significant biological importance and synthetic versatility. These compounds serve as key intermediates in organic synthesis, catalyst design, asymmetric synthesis, and drug development, showcasing anticancer, antibacterial, and anti-inflammatory activities. The review of heterocyclic N-oxide chemistry emphasizes their potential in medicinal applications and as functional materials in advanced chemistry investigations (Li et al., 2019).

properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-19-11(20-2)8-13-12(18)9-4-5-10(16-15-9)17-7-3-6-14-17/h3-7,11H,8H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHUKVLQDFNPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=NN=C(C=C1)N2C=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)

![4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2642852.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)